molecular formula C8H4Br2ClNO3 B13709180 2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone

2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone

Cat. No.: B13709180
M. Wt: 357.38 g/mol
InChI Key: NTMCVDPBZAFBDQ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2ClNO3. It is a halogenated derivative of ketones and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinct structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone typically involves the bromination of 2-chloro-5-nitroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent such as chloroform or dioxane. The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group also plays a role in the compound’s reactivity, participating in redox reactions and influencing the overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(4-nitrophenyl)ethanone
  • 2,2-Dibromo-1-(3-nitrophenyl)ethanone
  • 2,2-Dibromo-1-(2-methylphenyl)ethanone

Uniqueness

2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a versatile compound in synthetic chemistry. The nitro group further adds to its distinct chemical properties, making it suitable for a wide range of applications .

Properties

Molecular Formula

C8H4Br2ClNO3

Molecular Weight

357.38 g/mol

IUPAC Name

2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)5-3-4(11)1-2-6(5)12(14)15/h1-3,8H

InChI Key

NTMCVDPBZAFBDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(Br)Br)[N+](=O)[O-]

Origin of Product

United States

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